molecular formula C14H13Cl2N3OS B11398592 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11398592
M. Wt: 342.2 g/mol
InChI Key: LFSJKQGGLIAGNR-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by its complex structure, which includes chloro, methyl, ethylsulfanyl, and carboxamide functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation can be achieved using reagents such as thionyl chloride (SOCl₂) and methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via nucleophilic substitution using an ethylthiol reagent.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder (Fe) in acidic conditions.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Iron powder (Fe), sodium borohydride (NaBH₄)

    Nucleophiles: Amines, thiols, alcohols

Major Products

    Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxylate
  • 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13Cl2N3OS

Molecular Weight

342.2 g/mol

IUPAC Name

5-chloro-N-(3-chloro-2-methylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13Cl2N3OS/c1-3-21-14-17-7-10(16)12(19-14)13(20)18-11-6-4-5-9(15)8(11)2/h4-7H,3H2,1-2H3,(H,18,20)

InChI Key

LFSJKQGGLIAGNR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl

Origin of Product

United States

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